molecular formula C10H9NO2 B091153 Methyl indolizine-2-carboxylate CAS No. 16959-62-9

Methyl indolizine-2-carboxylate

Cat. No. B091153
M. Wt: 175.18 g/mol
InChI Key: PZENCFVMMTWFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115152B2

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetic anhydride (80 mL) and 127a (6.68 g, 34.6 mmol). The reaction mixture was heated at reflux under nitrogen for 4 h. After this time the reaction was cooled to room temperature, poured onto the mixture of ice (100 g) and saturated aqueous sodium bicarbonate solution (200 mL), and stirred for 1 h. The resulting solution was neutralized with saturated aqueous sodium bicarbonate and extracted with methylene chloride (3×200 mL). The combined organic extract was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 10:1 petroleum ether/ethyl acetate (10:1) to afford 127b as a white solid (2.1 g, 35%). MS-ESI: (M+H)+ 176.2. 1H NMR (500 MHz, CDCl3) δ 7.86-7.84 (m, 1H), 7.79 (d, J=1.0 Hz, 1H), 7.36-7.34 (m, 1H), 6.82 (s, 1H), 6.70-6.66 (m, 1H), 6.55-6.51 (m, 1H), 3.88 (s, 3H).
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
35%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.O[CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[C:10](=[CH2:15])[C:11]([O:13][CH3:14])=[O:12]>C(=O)(O)[O-].[Na+]>[CH:9]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:15][N:17]2[C:16]=1[CH:21]=[CH:20][CH:19]=[CH:18]2 |f:2.3|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.68 g
Type
reactant
Smiles
OC(C(C(=O)OC)=C)C1=NC=CC=C1
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 10:1 petroleum ether/ethyl acetate (10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=1C(=CN2C=CC=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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